2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-oxo-1-propan-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)10-4-6(7(11)12)3-9-8(10)13/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHICHURIUFTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=NC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169733 | |
| Record name | 5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-(1-methylethyl)-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-74-9 | |
| Record name | 5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-(1-methylethyl)-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-(1-methylethyl)-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of metal nanoparticles as catalysts has been shown to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction may produce dihydropyrimidine derivatives.
Scientific Research Applications
2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting metabolic and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Carboxylic Acid Derivatives
| Compound Name | Substituent at Position 1 | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | Isopropyl (propan-2-yl) | 1393330-74-9 | C₈H₁₀N₂O₃ | 182.18 | Moderate lipophilicity, steric bulk |
| 1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | Oxan-4-yl (tetrahydro-2H-pyran-4-yl) | 1439897-88-7 | C₁₀H₁₂N₂O₄ | 224.21 | Increased polarity due to ether oxygen |
| 4-Amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | None (amino group at position 4) | 3650-93-9 | C₅H₅N₃O₃ | 155.11 | Enhanced solubility in acidic media |
| 2-Mercapto-7-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid | Tetrahydrofuran-2-ylmethyl | Not provided | Not provided | Not provided | Fused pyrido-pyrimidine ring; thiol reactivity |
Key Observations:
The amino group in 4-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid introduces basicity, enhancing solubility in acidic environments . The tetrahydrofuran-2-ylmethyl substituent in the pyrido-pyrimidine derivative adds conformational rigidity and reactivity due to the fused ring system and thiol group .
Synthetic Utility :
- Compounds like 1-(oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid are synthesized via parallel solution-phase methods, suggesting that the target compound may also serve as a precursor for carboxamide libraries .
Physicochemical and Stability Profiles
Table 2: Stability and Reactivity Comparison
Key Observations:
- The isopropyl-substituted compound is expected to exhibit greater chemical stability compared to the oxan-4-yl derivative , as ether linkages (e.g., oxan-4-yl) are prone to oxidative cleavage .
- The thiol-containing pyrido-pyrimidine derivative () is highly reactive, with the mercapto group enabling disulfide bond formation or metal coordination .
Biological Activity
2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid, also known as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a variety of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. The following sections detail its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : C₈H₁₀N₂O₃
- Molecular Weight : 174.18 g/mol
- CAS Number : 66570798
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic pathway often includes the formation of the dihydropyrimidine core followed by carboxylation to introduce the carboxylic acid group.
Antioxidant Activity
Research indicates that derivatives of pyrimidines exhibit significant antioxidant properties. For instance, a study demonstrated that certain synthesized pyrimidine acrylamides showed high antioxidant activity when tested against reactive oxygen species (ROS) using a Trolox equivalent assay. The compounds exhibited varying degrees of inhibition, with some derivatives achieving up to 82% activity compared to standard antioxidants .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit lipoxygenase enzymes. In vitro assays revealed that specific derivatives could effectively inhibit soybean lipoxygenase, a key enzyme involved in inflammatory processes. The IC50 values for these compounds ranged from 1.1 μM to 10.7 μM, indicating potent activity compared to known lipoxygenase inhibitors .
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties. Recent studies have shown that certain compounds derived from this class can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). Notably, one derivative exhibited an IC50 value of 0.126 μM against this cell line, demonstrating significant selectivity over non-cancerous cells .
Case Study 1: Antioxidant Evaluation
A comprehensive study evaluated various pyrimidine derivatives for their antioxidant capabilities using a DPPH assay. The results indicated that compounds with additional functional groups on the pyrimidine ring exhibited enhanced antioxidant activity compared to simpler structures. This suggests that structural modifications can significantly influence biological activity.
| Compound | DPPH Scavenging Activity (%) | IC50 (μM) |
|---|---|---|
| Compound A | 82 | 10 |
| Compound B | 78 | 15 |
| Compound C | 30 | 50 |
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory effects, researchers synthesized several derivatives and tested their efficacy against lipoxygenase. The findings revealed that certain modifications in the molecular structure led to improved inhibitory effects on enzyme activity.
| Compound | Lipoxygenase Inhibition (%) | IC50 (μM) |
|---|---|---|
| Compound D | 71 | 5 |
| Compound E | 49 | 20 |
| Compound F | Inactive | N/A |
Q & A
Q. What spectroscopic methods are recommended for confirming the identity of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid?
To confirm structural identity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For NMR, focus on characteristic peaks: the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH), the pyrimidine ring protons (δ ~6.5–8.5 ppm), and the carboxylic acid proton (δ ~12–14 ppm if present). HRMS should match the molecular formula (C₈H₁₀N₂O₃, exact mass 182.0691). IR should confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) .
Q. What are the critical safety precautions for handling this compound in laboratory settings?
Based on structurally related dihydropyrimidine derivatives, wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation of dust. Avoid contact with strong oxidizers (e.g., peroxides), as decomposition may release carbon oxides and nitrogen oxides. Store in a cool, dry place under inert gas (argon/nitrogen) to prevent degradation .
Q. How can solubility be optimized for this compound in reaction media?
Due to the carboxylic acid moiety, polar aprotic solvents (e.g., DMSO, DMF) or aqueous bases (e.g., NaOH, pH >8) are recommended. For non-polar reactions, pre-dissolve in a minimal volume of DMSO before adding to organic solvents. Solubility testing should precede reaction design to avoid precipitation issues .
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?
Crystallize the compound via slow evaporation in a solvent system (e.g., ethanol/water). Use SHELXL for structure refinement, leveraging its robust algorithms for small-molecule crystallography. Key parameters: monitor the dihedral angles of the pyrimidine ring and the isopropyl group to confirm conformational stability. Validate hydrogen bonding between the carboxylic acid and adjacent functional groups .
Q. What experimental strategies mitigate decomposition during high-temperature reactions?
Under thermal stress (e.g., reflux), decomposition pathways may involve decarboxylation or ring-opening. Use inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., THF, dichloromethane) to reduce reaction temperatures. Monitor reaction progress via TLC or in situ FTIR to detect intermediate degradation products. Post-reaction, purify immediately via flash chromatography to isolate the target compound .
Q. How can computational modeling predict reactivity in functionalization reactions?
Employ density functional theory (DFT) to calculate electrophilic/nucleophilic regions. Focus on the pyrimidine ring’s C4/C6 positions and the carboxylic acid’s oxygen atoms. Solvent effects (e.g., polarizable continuum models) refine predictions for regioselective alkylation or acylation. Validate predictions experimentally with kinetic studies using LC-MS .
Methodological Case Studies
7. Case Study: Analyzing Contradictory Stability Data in Analogous Compounds
A 2023 study on 1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid reported stability under ambient conditions but decomposition with oxidizers. To resolve contradictions:
- Conduct accelerated stability testing (40°C/75% RH) over 14 days.
- Compare HPLC purity before/after exposure to oxidizers (e.g., H₂O₂).
- Use GC-MS to identify decomposition byproducts (e.g., CO₂, NOₓ).
This approach isolates environmental vs. chemical degradation factors .
8. Case Study: Designing a Multi-Step Synthesis Route
A 2012 protocol for 6-(5-oxo-pyrrolidin-3-yl)pyrimidine-5-carboxamides involved:
Itaconic acid → lactam intermediate via cyclization.
Pyrimidine ring formation via Biginelli reaction.
Amidation with primary amines.
Adapt this for the target compound by substituting itaconic acid with a pre-functionalized dihydropyrimidine precursor. Optimize step 2 using microwave-assisted synthesis to reduce reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
